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molecular formula C6H6FeNO6 B230838 Ferric nitrilotriacetate CAS No. 16448-54-7

Ferric nitrilotriacetate

Cat. No. B230838
M. Wt: 243.96 g/mol
InChI Key: FXDLIMJMHVKXAR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587220

Procedure details

The experiment of Example I was repeated except that 10 mM of the ferric chelate of nitrilotriacetic acid (Fe-NTA) solution was used, rather than Fe-HEDTA. The Fe-NTA solution was prepared by dissolving 0.191 g of NTA in 100 mL of distilled water and adding FeCl3.6H2O, as described in Example I. The composition so produced formed a blue color, as in Example I, in the presence of 0.139 milligram of hemoglobin per deciliter and 50 μM ascorbate.
[Compound]
Name
ferric
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Fe HEDTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]([CH2:10][C:11]([OH:13])=[O:12])([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].[Fe:14].C(N(CC(O)=O)CCO)CN(CC(O)=O)CC(O)=O.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O>O>[CH2:10]([N:1]([CH2:2][C:3]([O-:5])=[O:4])[CH2:6][C:7]([O-:9])=[O:8])[C:11]([O-:13])=[O:12].[Fe+3:14] |f:1.2,5.6|

Inputs

Step One
Name
ferric
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)(CC(=O)O)CC(=O)O
Step Three
Name
Fe HEDTA
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe].C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
Step Four
Name
FeCl3.6H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The composition so produced
CUSTOM
Type
CUSTOM
Details
formed a blue color

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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